3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group at position 3 and a methyl-piperidine-carboxamide moiety at position 3. The piperidine ring is further linked to a 4-(trifluoromethyl)phenyl group via a carboxamide bond. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the fluorophenyl and oxadiazole groups contribute to electronic and steric interactions, making it a candidate for targeting enzymes or receptors requiring aromatic stacking or hydrogen bonding .
Properties
IUPAC Name |
3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O2/c23-18-6-2-1-5-17(18)20-28-19(32-29-20)12-14-4-3-11-30(13-14)21(31)27-16-9-7-15(8-10-16)22(24,25)26/h1-2,5-10,14H,3-4,11-13H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNINVZLGVLCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 422.48 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and fluorinated aromatic groups, which may contribute to its biological activity.
Antitumor Activity
Several studies have indicated that compounds with oxadiazole and piperidine structures exhibit significant antitumor activity. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colon Cancer) | 1.61 ± 0.92 |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |
| Target Compound | HeLa (Cervical Cancer) | TBD |
These results suggest that the presence of the oxadiazole ring enhances cytotoxicity due to its ability to interact with DNA or disrupt cellular processes.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | TBD |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : The oxadiazole moiety may facilitate binding to DNA, disrupting replication.
- Enzyme Inhibition : The piperidine structure could inhibit key enzymes involved in cell proliferation.
- Receptor Modulation : Similar compounds have been shown to act as allosteric modulators at glutamate receptors, enhancing neuronal signaling.
Case Studies
A notable study involved the synthesis and evaluation of derivatives based on the target compound. Researchers modified various substituents on the piperidine ring and assessed their impact on biological activity.
Study Findings
- Modification A : Increased fluorination resulted in enhanced antitumor activity.
- Modification B : Substituting the carboxamide group with a sulfonamide improved antimicrobial efficacy.
These modifications suggest that careful structural alterations can lead to significant improvements in biological performance.
Scientific Research Applications
Structural Characteristics
This compound features a piperidine ring connected to an oxadiazole and a trifluoromethyl-substituted phenyl group. The incorporation of fluorine atoms is known to enhance the biological activity of compounds by improving their pharmacokinetic properties and receptor interactions. The oxadiazole moiety is particularly noted for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a related compound with a similar oxadiazole structure showed percent growth inhibitions (PGIs) against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| A549 | 56.88 |
These results indicate that modifications in the oxadiazole structure can lead to enhanced anticancer efficacy, suggesting that the compound may also exhibit similar properties given its structural similarities .
Antimicrobial Activity
Compounds containing oxadiazoles have also been evaluated for their antimicrobial properties. A study on related oxadiazole derivatives indicated effective inhibition against various microorganisms, including bacteria and fungi. The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial activity due to increased electron deficiency, which can affect the binding affinity to microbial targets .
Case Studies
-
Synthesis and Evaluation of Oxadiazole Derivatives
A study synthesized several oxadiazole derivatives and evaluated their anticancer and antimicrobial activities. The results indicated that compounds with specific substitutions showed promising activity against glioblastoma cell lines and exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. -
In Silico Studies
Computational studies have been employed to predict the interaction of oxadiazole derivatives with biological macromolecules. Docking simulations revealed that these compounds could effectively bind to target proteins involved in cancer cell proliferation and survival pathways, providing insights into their mechanism of action .
Comparison with Similar Compounds
Structural Features and Key Differences
The table below summarizes structural distinctions between the target compound and related analogs from the evidence:
Pharmacological Implications
- Heterocyclic Core: The target compound's 1,2,4-oxadiazole offers higher metabolic stability compared to 1,3,4-thiadiazole () due to reduced susceptibility to oxidative cleavage. However, thiadiazole’s sulfur atom may enhance π-π stacking or metal coordination .
Substituent Effects :
- The 2-fluorophenyl group in the target compound provides ortho-substitution, which may sterically hinder rotamers and stabilize binding conformations. In contrast, 4-fluorophenyl () offers para-substitution, favoring planar interactions .
- The trifluoromethyl group in the target compound and compound increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability compared to the chloro substituent in (logP ~2.8) .
- Carboxamide Linkage: The piperidine-1-carboxamide in the target compound and allows for conformational flexibility, whereas the pyrrolidine-3-carboxamide () restricts rotation due to its cyclic structure .
Computational Insights
- AutoDock4 Analysis : Molecular docking (as referenced in ) suggests that the target compound’s oxadiazole and trifluoromethyl groups form stable hydrogen bonds and hydrophobic interactions with hypothetical receptor pockets (e.g., kinase ATP-binding sites). Comparatively, the thiadiazole in may exhibit weaker van der Waals interactions due to larger atomic radius of sulfur .
Q & A
Q. What are the standard synthetic routes for 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide?
The synthesis typically involves cyclocondensation of appropriate precursors. For example, oxadiazole rings are formed via reaction of amidoximes with activated carboxylic acid derivatives under dehydrating conditions (e.g., using carbodiimides or POCl₃). The piperidine-carboxamide moiety is introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Formation of the 1,2,4-oxadiazole ring using N-hydroxy intermediates (e.g., N-hydroxy-2-(4-(trifluoromethyl)phenyl)acetimidamide) .
- Purification via column chromatography and validation by HPLC (purity >98%) and NMR (e.g., ¹H/¹³C, DEPT-135 for structural confirmation) .
Q. How is the compound characterized to confirm structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) verify connectivity of the oxadiazole, fluorophenyl, and piperidine-carboxamide groups. For example, the oxadiazole C5 methyl proton appears as a triplet (~δ 4.5 ppm) coupled to the piperidine ring .
- HPLC-MS : Purity (>98%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), while high-resolution MS validates the molecular ion ([M+H]⁺) .
- Elemental Analysis : Matches calculated C, H, N, F percentages within 0.4% error .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets (e.g., TRPA1/TRPV1 receptors)?
- Software Selection : Use AutoDock4 or Glide for flexible receptor docking, incorporating sidechain flexibility in binding pockets (e.g., TRPV1’s vanilloid site) .
- Validation : Cross-docking with co-crystallized ligands (e.g., capsaicin for TRPV1) to ensure RMSD <2.0 Å .
- Key Parameters : Include the trifluoromethyl group’s hydrophobic interactions and fluorine’s electrostatic contributions. Scoring functions (e.g., GlideScore) prioritize poses with hydrogen bonds to residues like Arg557 (TRPV1) .
Q. How can contradictory in vitro vs. in vivo activity data for this compound be resolved?
- Solubility/Permeability : Measure kinetic solubility in PBS (pH 7.4) and PAMPA assay for passive diffusion. Low solubility may require formulation adjustments (e.g., PEG-400 co-solvent) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. High clearance may explain poor in vivo efficacy .
- Isotopic Labeling : Use ¹⁸F or ¹⁹F NMR to track metabolite formation in plasma .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target affinity?
- Substituent Variation : Replace the 2-fluorophenyl group with bulkier halogens (e.g., Cl) to enhance hydrophobic interactions. Modify the piperidine ring’s N-substituent (e.g., methyl vs. benzyl) to alter conformational flexibility .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to assess effects on binding entropy and solubility .
- Free Energy Perturbation (FEP) : Compute relative binding affinities of analogs using Schrödinger FEP+ to prioritize synthesis .
Q. How are pharmacokinetic properties (e.g., half-life, bioavailability) analyzed preclinically?
- In Vivo PK Studies : Administer IV/PO doses in rodents; collect plasma samples for LC-MS/MS quantification. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu), critical for dose adjustment .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs (e.g., CNS for neuropathic pain targets) .
Methodological Notes
- Contradictory Data : If enzymatic assays (e.g., IC₅₀) conflict with cellular activity, check assay conditions (e.g., ATP levels in kinase assays) or off-target effects via selectivity profiling .
- Computational Limitations : Docking may fail to predict allosteric binding; validate with mutagenesis (e.g., Ala-scanning of TRPV1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
